1-(2-Amino-ethyl)-cyclohexanol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Amino-ethyl)-cyclohexanol” are not available, similar compounds such as “1-(2-Aminoethyl)piperazine” and “2-(2-Aminoethylamino)ethanol” are synthesized through reactions involving ethylene dichloride and ammonia , or esterification reactions in the hydroxyl group .
Scientific Research Applications
1. Treatment of Psychotic Disorders
- Application Summary: A compound similar to “1-(2-Amino-ethyl)-cyclohexanol”, known as 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163), has been studied for its potential in treating psychotic disorders .
- Methods of Application: The compound was synthesized and its agonistic activity for the Trace Amine-Associated Receptor 1 (TAAR1) was evaluated. The four most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .
- Results: Out of the four compounds, only AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. This suggests that AP163 could be a potential treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
2. Antibacterial Activity of Copolymers
- Application Summary: Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized and tested for their antibacterial activity .
- Methods of Application: The copolymers were synthesized at high conversions by photoinitiation. The resulting Poly (HEMA-co-DEAEM) samples were characterized by FTIR, HNMR spectroscopies, and thermal properties were investigated by TGA/DTA analyses .
- Results: The copolymers demonstrated good antibacterial activity against tested bacteria. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 showed the highest antibacterial activity with the lowest Minimum Inhibitory Concentration (MIC) value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRPKAVJEIUVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308996 | |
Record name | 1-(2-Aminoethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclohexanol | |
CAS RN |
39884-50-9 | |
Record name | 1-(2-Aminoethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39884-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminoethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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